BenchChemオンラインストアへようこそ!

cyanidin 3-O-beta-D-galactoside betaine

Chemical speciation Anthocyanin ionization Physiological pH modeling

Cyanidin 3-O-beta-D-galactoside betaine is the oxonium betaine conjugate base of the anthocyanin cyanidin 3-O-β-D-galactoside, formed by regioselective deprotonation of the 5-hydroxy group and representing the major microspecies at pH 7.3. This betaine form is structurally distinct from cyanidin-3-O-galactoside chloride (Ideain chloride, CAS 27661-36-5), the cationic chloride salt commonly supplied as a reference standard but which predominates only at acidic pH.

Molecular Formula C21H20O11
Molecular Weight 448.4 g/mol
Cat. No. B1194905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyanidin 3-O-beta-D-galactoside betaine
Molecular FormulaC21H20O11
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,24-29H,7H2/t16-,17+,18+,19-,21-/m1/s1
InChIKeyKKJMOABHCCNIEF-WVXKDWSHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanidin 3-O-beta-D-galactoside Betaine: A pH-Specific Anthocyanin Species for Physiological Research and Procurement


Cyanidin 3-O-beta-D-galactoside betaine is the oxonium betaine conjugate base of the anthocyanin cyanidin 3-O-β-D-galactoside, formed by regioselective deprotonation of the 5-hydroxy group and representing the major microspecies at pH 7.3 [1]. This betaine form is structurally distinct from cyanidin-3-O-galactoside chloride (Ideain chloride, CAS 27661-36-5), the cationic chloride salt commonly supplied as a reference standard but which predominates only at acidic pH [2]. The compound belongs to the widespread anthocyanidin-3-O-glycoside class, naturally abundant in chokeberry (Aronia melanocarpa), lingonberry, and apple peel, where it frequently constitutes >65% of total anthocyanin content [3]. Its existence as a physiologically relevant betaine species has implications for procurement when the intended experimental pH environment differs from the storage conditions of the commercially supplied chloride form.

Why Cyanidin 3-O-beta-D-galactoside Betaine Procurement Cannot Be Simplified to Generic Anthocyanin Selection


Despite belonging to the broad anthocyanin family, cyanidin 3-O-beta-D-galactoside betaine exhibits substitution-sensitive differentiation at three levels: (i) pH-dependent speciation—the betaine form predominating at pH 7.3 is chemically distinct from the chloride or other salt forms, affecting ionization state, solubility profiles, and reactivity under physiologically relevant conditions [1]; (ii) C3-glycosyl stereochemistry—the axial 4'-OH of the galactosyl moiety versus the equatorial orientation in cyanidin-3-glucoside results in measurably different hydration susceptibility, bleaching rates, and enzyme inhibition potencies [2]; (iii) aglycone versus glycoside pharmacology—the glycosylated form exhibits null EGFR tyrosine kinase inhibition up to 100 µM, whereas the aglycone cyanidin is a potent EGFR inhibitor, demonstrating that sugar conjugation abolishes this specific molecular target engagement [3]. These structural determinants preclude simple interchangeability among cyanidin glycosides, aglycones, or salt forms without altering experimental outcomes or product performance.

Quantitative Differentiation Evidence: Cyanidin 3-O-beta-D-galactoside Betaine Against Key Comparators


pH 7.3 Betaine Speciation as a Structurally Unique Physiological Form vs. Chloride Salt

Cyanidin 3-O-beta-D-galactoside betaine is the exclusive major microspecies at pH 7.3, formed by regioselective deprotonation at the 5-hydroxy position, in contrast to the cationic chloride form (cyanidin-3-O-galactoside chloride) that predominates at acidic pH below approximately 3.0 [1]. This speciation is not a minor equilibrium fluctuation but a computed dominant state according to Marvin v6.2.0 prediction algorithms, and it defines the molecular entity existing under blood, interstitial fluid, and cell culture medium pH conditions [2]. The procurement implication is that a user requiring physiologically relevant ionization must either purchase the betaine form directly or account for pH-driven conversion when using the chloride salt, as the two forms differ in charge state, hydrogen-bonding capacity, and potential interaction with biological targets.

Chemical speciation Anthocyanin ionization Physiological pH modeling

Intestinal Sucrase Inhibition: 1.67-Fold Lower Potency vs. Cyanidin-3-Glucoside Distinguishes C3-Sugar Structure-Activity

In a direct head-to-head in vitro enzyme inhibition study, cyanidin-3-galactoside exhibited an IC50 of 0.50 ± 0.05 mM against intestinal sucrase, while cyanidin-3-glucoside was significantly more potent with an IC50 of 0.30 ± 0.01 mM [1]. This 1.67-fold difference (p < 0.05) demonstrates that the axial 4'-OH configuration of galactose versus the equatorial orientation of glucose at the C3 position materially impacts target enzyme binding. Both glycosides were substantially more potent than the aglycone cyanidin (IC50 = 1.42 ± 0.25 mM), confirming that glycosylation enhances sucrase inhibition but that the specific sugar stereochemistry finely tunes potency. For pancreatic α-amylase, the same rank order was observed, and the authors explicitly note that 'the structural difference between glucose and galactose at the 3-O-position of cyanidin was an important factor for modulating the inhibition' [1]. Additionally, cyanidin-3-galactoside demonstrated synergistic inhibition with acarbose against both sucrase and maltase via a mixed-type inhibition mechanism [2].

Enzyme inhibition Diabetes research Alpha-glucosidase Structure-activity relationship

Increased Susceptibility to Hydration and Bleaching vs. Cyanidin-3-Glucoside: Stereo-electronic Consequences for Formulation Stability

In a systematic comparative analysis of seven cyanidin-3-glycosides across pH 1–9 over 8-week storage (25°C, dark), cyanidin-3-galactoside was significantly more reactive than cyanidin-3-glucoside, exhibiting greater susceptibility to both hydration and bleaching [1]. The study isolated pure compounds by HPLC and quantified spectral changes, half-lives, and bleaching rates under controlled conditions. The differential stability was attributed to stereoelectronic effects arising from the axial vs. equatorial orientation of the 4'-OH on the galactosyl versus glucosyl moiety, which alters the electronic environment of the chromophore and its vulnerability to nucleophilic attack at the C2 position. This finding aligns with earlier reports that susceptibility to acid hydrolysis follows the order arabinoside > galactoside > glucoside [2]. Notably, the study further demonstrated that glycosidic linkage architecture (1→2 vs. 1→6 disaccharides) additionally modulates stability, but the intrinsic galactoside vs. glucoside monosaccharide difference was independently significant.

Anthocyanin stability Glycosyl stereochemistry Bleaching kinetics Formulation science

Pharmacokinetic Druggability Advantage Over Cyanidin-3-O-Arabinoside: Slower Plasma Clearance Supports In Vivo Study Design

Following intravenous administration in rats, cyanidin-3-O-galactoside demonstrated preferable druggability characteristics compared to cyanidin-3-O-arabinoside, with arabinoside being cleared from plasma more rapidly than both glucoside and galactoside forms [1]. The study by Chen et al. (2023) provides direct comparative pharmacokinetic parameters, establishing that the galactoside exhibits slower elimination kinetics than the arabinoside counterpart. This finding is consistent with an independent study showing that plasma clearance of anthocyanins after intravenous administration ranked as: arabinoside > galactoside ≈ glucoside, and that anthocyanins carrying the same sugar moiety showed higher bioavailability than their glucoside counterparts for certain aglycones [2]. Furthermore, a detailed PK study of purified Cy3Gal (300 mg/kg gavage in rats) revealed a peak plasma concentration of 2967.29 ± 556.71 ng/mL within 0.25 h, a short half-life of 0.77 ± 0.05 h, and high clearance rate of 101.84 ± 23.90 L/h/kg, with twenty metabolites identified including methylated, glucuronidated, and sulfated forms [3]. Critically, Cy3Gal and its methylated metabolite peonidin-3-O-galactoside were demonstrated to cross the blood-brain barrier, providing direct evidence for neuropharmacological accessibility that is not established for all anthocyanin glycosides [3].

Pharmacokinetics Drug-likeness Intravenous administration Plasma clearance

EGFR Tyrosine Kinase: Null Activity of Glycoside vs. Potent Aglycone Inhibition Defines Target Engagement Selectivity

Cyanidin-3-β-D-galactoside (idaein) was completely inactive against EGFR tyrosine kinase at concentrations up to 100 µM in both isolated enzyme assays and intact A431 vulva carcinoma cell growth inhibition assays, whereas the aglycone cyanidin potently inhibited EGFR tyrosine kinase activity and suppressed tumor cell growth in the micromolar range [1]. The aglycones cyanidin and delphinidin preferentially inhibited A431 cells overexpressing EGFR, with downstream inhibition of MAP kinase pathway-dependent Elk-1 phosphorylation confirmed by luciferase reporter gene assay, while malvidin was less active and both tested glycosides (cy-3-gal and mv-3-glc) were inactive up to 100 µM [1]. This differential establishes a clear pharmacological demarcation: the presence of a C3 glycosidic substituent abolishes EGFR inhibitory activity, making cyanidin-3-galactoside (betaine) suitable as a negative control or selectivity tool in experiments where EGFR-mediated effects must be excluded, while the aglycone serves as the active comparator. The data also imply that any EGFR-related anticancer activity attributed to anthocyanin-rich extracts cannot be mediated by the glycosylated forms directly but rather by their aglycone hydrolysis products or alternative mechanisms.

EGFR inhibition Cancer cell signaling Aglycone vs. glycoside pharmacology Tyrosine kinase

Antioxidant Activity Superiority Over Synthetic Standards BHT, BHA, and Trolox Across Multiple Radical Assays

Purified cyanidin-3-O-galactoside from ripe pistachio hulls (>96% purity) demonstrated strong antioxidant activity across five complementary radical-generating systems—ORAC, DPPH•, ABTS•+, FRAP, and O2•−—and was clearly superior to the synthetic antioxidants BHT, BHA, and Trolox, while no activity was detected against H2O2 [1]. In a separate study using hawthorn fruit peel extract (EPHF) where cyanidin-3-O-galactoside chloride was present at 179.4 mg/g, the extract exhibited an ORAC value of 11.65 ± 2.37 µM Trolox equivalents (TE)/mg, a DPPH IC50 of 6.72 µg/mL, and anti-AChE activity with an IC50 of 11.72 µg/mL . The antioxidant activity was further confirmed in a cytoprotection context: in the concentration range 0.1–10 µM, cyanidin-3-O-galactoside counteracted tert-butyl hydroperoxide-induced cytotoxicity in human lymphocytes, reducing or completely preventing cell death, LDH release, and caspase-3 activation [1]. These multi-assay quantitative benchmarks collectively position the compound above commonly used synthetic antioxidant standards for radical scavenging applications, though the compound's lack of activity against hydrogen peroxide highlights a specific mechanistic limitation.

Radical scavenging ORAC assay DPPH assay Natural vs. synthetic antioxidant benchmarking

Evidence-Backed Application Scenarios for Cyanidin 3-O-beta-D-galactoside Betaine Procurement


Neuroprotective Pharmacology Research Requiring Blood-Brain Barrier Penetration

Cyanidin 3-O-beta-D-galactoside (Cy3Gal) and its methylated metabolite peonidin-3-O-galactoside have been directly demonstrated to cross the blood-brain barrier in rats, with peonidin-3-O-galactoside showing superior protection against high glucose-induced neuronal injury compared to the parent Cy3Gal [1]. A single 300 mg/kg oral dose achieved a plasma Cmax of 2967.29 ± 556.71 ng/mL at 0.25 h, with rapid distribution to brain tissue. This BBB penetrability, combined with established neuroprotective effects through brain energy metabolism modulation, justifies procurement of the betaine form for in vivo neurodegeneration, stroke, or cognitive impairment animal models where CNS target engagement is required.

Anti-Diabetic Screening and α-Glucosidase Inhibitor Development

The well-characterized IC50 of 0.50 ± 0.05 mM against intestinal sucrase, combined with demonstrated synergistic inhibition with acarbose in a mixed-type kinetic mechanism [2], establishes cyanidin-3-galactoside betaine as a validated tool compound for diabetes-relevant enzyme inhibition screening. The 1.67-fold potency differential relative to cyanidin-3-glucoside (IC50 = 0.30 mM) [3] provides a structure-activity benchmark for medicinal chemistry optimization of C3-glycosylated anthocyanin leads. Procurement of this specific glycoside is warranted when structure-activity relationship (SAR) campaigns require the galactosyl reference point.

Natural Antioxidant Reference Standard and Cytoprotection Assay Calibration

With demonstrated superiority over BHT, BHA, and Trolox in ORAC, DPPH•, ABTS•+, FRAP, and O2•− radical scavenging assays, and a quantified DPPH IC50 of 6.72 µg/mL [4], cyanidin-3-galactoside betaine serves as a high-potency natural antioxidant benchmark for botanical extract standardization and antioxidant capacity assay calibration. Its cytoprotective activity at 0.1–10 µM against tert-butyl hydroperoxide-induced oxidative damage in human lymphocytes (reducing LDH release and caspase-3 activation) [4] further supports its use as a positive control in cellular oxidative stress models, provided assays avoid H2O2 as the stressor due to the compound's null activity against this peroxide.

EGFR-Independent Cancer Cell Signaling and Selectivity Profiling

The null EGFR tyrosine kinase inhibitory activity of cyanidin-3-β-D-galactoside up to 100 µM, contrasted with the potent EGFR inhibition by the aglycone cyanidin [5], makes this glycoside an ideal selectivity control in anthocyanin cancer pharmacology studies. Researchers investigating EGFR-independent anticancer mechanisms of anthocyanin-rich extracts can use the purified betaine form to rule out EGFR-mediated confounding effects. Conversely, studies where EGFR pathway engagement is the desired mechanism should employ the aglycone, not this glycoside, making explicit compound selection critical for experimental interpretability.

Quote Request

Request a Quote for cyanidin 3-O-beta-D-galactoside betaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.